N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
Description
N-{2-[2-(4-Fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a heterocyclic compound featuring a fused triazolo-thiazole core. Key structural elements include:
- A triazolo[3,2-b][1,3]thiazole bicyclic system, which enhances aromaticity and planarity.
- A methyl group at position 6, influencing steric and electronic properties.
- An ethyl linker connecting the triazolo-thiazole core to a 3,4-dimethoxybenzenesulfonamide group. The sulfonamide moiety introduces hydrogen-bonding capacity and acidity, while the dimethoxy group modulates solubility and electronic effects .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S2/c1-13-19(31-21-24-20(25-26(13)21)14-4-6-15(22)7-5-14)10-11-23-32(27,28)16-8-9-17(29-2)18(12-16)30-3/h4-9,12,23H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVFJQIXMNFAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)F)CCNS(=O)(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are likely to be aromatase enzymes and possibly EGFR and PARP-1 . Aromatase enzymes play a crucial role in the biosynthesis of estrogens, while EGFR and PARP-1 are involved in cell growth and DNA repair, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition can lead to a decrease in estrogen production in the case of aromatase enzymes, and a reduction in cell growth and DNA repair in the case of EGFR and PARP-1.
Biochemical Pathways
The affected pathways primarily involve estrogen biosynthesis, cell growth, and DNA repair. Downstream effects could include a decrease in estrogen-dependent cell growth, potentially leading to a reduction in the growth of certain types of cancer cells.
Pharmacokinetics
The impact on bioavailability would depend on these properties, as well as factors such as the compound’s stability and solubility.
Result of Action
The molecular and cellular effects of the compound’s action would likely include a decrease in estrogen-dependent cell growth and potentially a reduction in the growth of certain types of cancer cells. Additionally, the inhibition of EGFR and PARP-1 could lead to effects on cell growth and DNA repair.
Biological Activity
N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. The compound integrates multiple heterocyclic structures and a sulfonamide functional group, contributing to its potential as a therapeutic agent. This article reviews the biological activity of this compound based on recent research findings.
Structural Overview
The compound features:
- Triazole and Thiazole Moieties : These are known for their biological significance in drug development.
- Sulfonamide Group : This functional group is associated with various pharmacological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In preclinical studies:
- Mechanism of Action : The compound acts as an enzyme inhibitor by binding to specific targets through hydrogen bonding and hydrophobic interactions. This alters enzyme conformation and inhibits their activity.
- Cell Lines Tested : It has shown potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and others .
Antimicrobial Activity
The compound also displays notable antimicrobial properties:
- Inhibition of Bacterial Growth : Studies have shown that it effectively inhibits a range of bacteria, including drug-resistant strains. For instance, it has demonstrated higher efficacy against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
- Fungal Activity : The compound exhibits antifungal activity against species such as Aspergillus flavus and Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antifungal agents .
Anti-inflammatory Effects
The sulfonamide structure contributes to anti-inflammatory properties:
- Mechanism : It is believed to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation processes.
- Research Findings : In vitro studies have indicated reductions in pro-inflammatory cytokines upon treatment with the compound.
Case Studies
Several studies have investigated the biological activities of related compounds with similar structural motifs:
These case studies illustrate the diverse biological activities linked to structural variations within the triazole-thiazole framework.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamides have been shown to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Research has demonstrated that N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide may exert cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. Investigations into the antimicrobial efficacy of this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of folate synthesis pathways in bacteria.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit carbonic anhydrase and other relevant enzymes involved in metabolic processes. This inhibition can lead to therapeutic applications in treating conditions such as glaucoma and edema.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies have indicated favorable absorption characteristics and moderate metabolic stability. The compound's lipophilic nature enhances its ability to cross biological membranes.
Toxicological Studies
Toxicity assessments have revealed that while the compound exhibits beneficial pharmacological effects, it is essential to evaluate its safety profile thoroughly. Preclinical studies are ongoing to determine the maximum tolerated dose and potential side effects.
Development of Novel Materials
In addition to its biological applications, this compound can serve as a precursor for synthesizing novel materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced electrical or optical properties.
Nanotechnology
The integration of this compound into nanomaterials has been explored for drug delivery systems. The ability to encapsulate drugs within nanoparticles functionalized with this sulfonamide can improve targeted delivery and reduce systemic side effects.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of carbonic anhydrase with a Ki value indicating strong binding affinity. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Groups
Triazolo-Thiazole vs. 1,2,4-Triazole Derivatives
- Compounds 7–9 (): These feature a non-fused 1,2,4-triazole-3-thione core. The thione group (C=S) exhibits IR absorption at 1247–1255 cm⁻¹, while NH stretches appear at 3278–3414 cm⁻¹ . Unlike the target compound, these lack a sulfonamide group but include phenylsulfonyl and difluorophenyl substituents.
Triazolo-Thiazole vs. Imidazo-Thiazole Derivatives
Substituent Effects
- Fluorophenyl Groups : Present in both the target compound and derivatives. Fluorine enhances metabolic stability and membrane permeability via electronegativity and lipophilicity.
- Sulfonamide vs. Acetamide : The target’s sulfonamide group (pKa ~1–2) is more acidic than acetamide derivatives (pKa ~15–17), influencing solubility and protein-binding interactions .
Research Implications
- Drug Design : Compared to acetamide analogs (e.g., 726158-21-0), the target’s sulfonamide may improve target selectivity due to stronger hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
